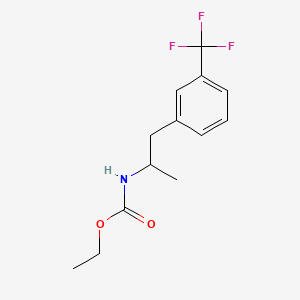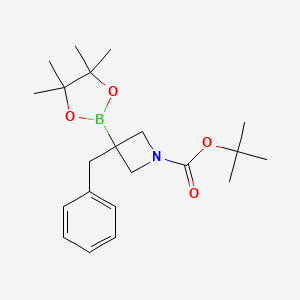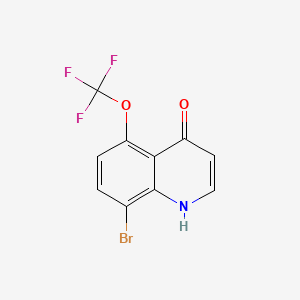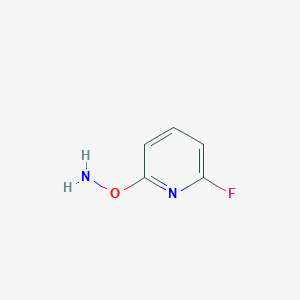
(3beta)-11,12-Dihydro-Retin-3,15-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3beta)-11,12-Dihydro-Retin-3,15-diol is a chemical compound that belongs to the class of retinoids Retinoids are compounds derived from vitamin A and are known for their significant roles in biological processes such as vision, cell growth, and differentiation
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3beta)-11,12-Dihydro-Retin-3,15-diol typically involves multiple steps, starting from readily available precursors. One common method involves the reduction of retinoic acid derivatives under controlled conditions. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride in an appropriate solvent like tetrahydrofuran (THF) or ethanol. The reaction is usually carried out at low temperatures to prevent decomposition of the product.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as catalytic hydrogenation. This process uses a catalyst like palladium on carbon (Pd/C) under hydrogen gas pressure to achieve the reduction. The reaction is conducted in a suitable solvent, and the product is purified through crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(3beta)-11,12-Dihydro-Retin-3,15-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction can yield more saturated derivatives using strong reducing agents.
Substitution: The hydroxyl groups in the compound can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Lithium aluminum hydride in dry ether under reflux.
Substitution: Thionyl chloride in dichloromethane at low temperatures.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of more saturated alcohols.
Substitution: Formation of chlorinated or brominated derivatives.
Aplicaciones Científicas De Investigación
(3beta)-11,12-Dihydro-Retin-3,15-diol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex retinoid derivatives.
Biology: Studied for its role in cell differentiation and growth.
Industry: Used in the formulation of cosmetic products due to its skin-regenerative properties.
Mecanismo De Acción
The mechanism of action of (3beta)-11,12-Dihydro-Retin-3,15-diol involves its interaction with retinoic acid receptors (RARs) and retinoid X receptors (RXRs) in the cell nucleus. Upon binding to these receptors, the compound modulates the expression of genes involved in cell proliferation, differentiation, and apoptosis. This regulation of gene expression is crucial for its biological effects, including skin regeneration and anti-inflammatory properties.
Comparación Con Compuestos Similares
Similar Compounds
Retinoic Acid: A well-known retinoid with similar biological activities but different chemical structure.
Retinol: Another retinoid that is a precursor to retinoic acid and has similar applications in skincare.
Isotretinoin: A retinoid used primarily for severe acne treatment.
Uniqueness
(3beta)-11,12-Dihydro-Retin-3,15-diol is unique due to its specific hydroxylation pattern, which may confer distinct biological activities compared to other retinoids. Its ability to modulate gene expression through RARs and RXRs makes it a valuable compound for research and therapeutic applications.
Propiedades
Fórmula molecular |
C20H32O2 |
|---|---|
Peso molecular |
304.5 g/mol |
Nombre IUPAC |
(1R)-4-[(1Z,7Z)-9-hydroxy-3,7-dimethylnona-1,3,7-trienyl]-3,5,5-trimethylcyclohex-3-en-1-ol |
InChI |
InChI=1S/C20H32O2/c1-15(7-6-8-16(2)11-12-21)9-10-19-17(3)13-18(22)14-20(19,4)5/h7,9-11,18,21-22H,6,8,12-14H2,1-5H3/b10-9-,15-7?,16-11-/t18-/m1/s1 |
Clave InChI |
BAEQIASUBUPKFW-BUESILIDSA-N |
SMILES isomérico |
CC1=C(C(C[C@@H](C1)O)(C)C)/C=C\C(=CCC/C(=C\CO)/C)C |
SMILES canónico |
CC1=C(C(CC(C1)O)(C)C)C=CC(=CCCC(=CCO)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-17-[[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-17-(furan-2-carbonyloxy)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carbonyl]trisulfanyl]carbonyl-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] furan-2-carboxylate](/img/structure/B15290547.png)
![7-[3-(3-Aminopropyl)pyrrol-1-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid;hydrochloride](/img/structure/B15290553.png)
![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B15290555.png)

![2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-5-fluoro-4-methylaniline](/img/structure/B15290559.png)







